2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
The compound 2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a central 1,2,4-triazine ring substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a 2-phenyl-4-pyrimidinyl moiety at position 6. Triazine derivatives are widely studied for pharmaceutical applications due to their structural versatility, which allows modulation of electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-6-(2-phenylpyrimidin-4-yl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c1-25-19(27)17(24-26(20(25)28)15-9-7-14(21)8-10-15)16-11-12-22-18(23-16)13-5-3-2-4-6-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIDRDBCDGXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione is a member of the triazine family known for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.81 g/mol. The structure includes a triazine core substituted with a chlorophenyl group and a pyrimidinyl moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound has been documented in various studies. A common method involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds followed by cyclization to form the triazine ring. The synthetic pathway can be summarized as follows:
- Formation of Hydrazone : Reaction between phenyl hydrazine and a carbonyl compound.
- Cyclization : Heating the hydrazone in the presence of a suitable catalyst to form the triazine structure.
Antimicrobial Activity
Research indicates that derivatives of triazines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
| Compound | Target Organisms | Activity (MIC) |
|---|---|---|
| Triazine Derivative 1 | E. coli | 12 µg/mL |
| Triazine Derivative 2 | S. aureus | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values observed were promising:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HCT-116 | 10.5 |
These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Activity
Triazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structure suggests potential interactions with these enzymes, contributing to reduced inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of electron-withdrawing groups enhances binding affinity to active sites on enzymes like COX and LOX.
- DNA Interaction : The planar structure allows intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazines may alter ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various triazine derivatives for their anticancer properties using MCF-7 and HCT-116 cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity levels.
- Antimicrobial Evaluation : Another study focused on synthesizing new triazine derivatives and assessing their antimicrobial efficacy against clinical isolates of bacteria. The findings highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.
Comparison with Similar Compounds
Substituent Analysis and Structural Modifications
The compound’s unique substituents differentiate it from related triazine-diones. Key comparisons include:
Table 1: Structural Comparison of Triazine-Dione Derivatives
*Calculated based on structure; †Estimated using molecular formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl group (electron-donating) in the compound from , which may influence electronic distribution and reactivity .
- Functional Diversity : The piperazine-carbonyl group in ’s compound provides hydrogen-bonding sites absent in the target compound, suggesting divergent biological targets .
Physicochemical Properties
Available data highlight trends in molecular weight and solubility:
- Molecular Weight : The target compound (~403.8 g/mol) is substantially larger than 4315-68-8 (223.62 g/mol) , which may reduce aqueous solubility but improve membrane permeability.
- Solubility : The methoxy group in ’s compound likely enhances water solubility compared to the chloro-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
